KGP591

Serotonin Receptor 5-HT3 Antagonist Off-Target Activity

Researchers probing tubulin-colchicine site SAR often face a gap in well-characterized probes with defined C-6 indole substitution. KGP591 is a 6-(3-hydroxyphenyl)indole analog of combretastatin A-4 that provides a unique hydrogen-bond donor for affinity modulation. • Tubulin polymerization IC₅₀ 0.57 µM; 5-HT₃ receptor antagonism IC₅₀ 68 nM - enables dual-mechanism investigation. • CYP inhibition profile (CYP2C19 IC₅₀ 10 µM; CYP1A2 IC₅₀ 12 µM) supports ADME liability studies. • ≥98% HPLC purity; shipped at ambient temperature with assured stability.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
Cat. No. B12382250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGP591
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CNC3=C2C=CC(=C3)C4=CC(=CC=C4)O
InChIInChI=1S/C24H21NO5/c1-28-21-11-16(12-22(29-2)24(21)30-3)23(27)19-13-25-20-10-15(7-8-18(19)20)14-5-4-6-17(26)9-14/h4-13,25-26H,1-3H3
InChIKeyJQHIEFZGSRAUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: Compound Profile


[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone is a synthetic heterocyclic compound belonging to the 3-aroylindole class [1]. Its core structure incorporates a 3,4,5-trimethoxyphenyl (TMP) moiety linked via a ketone bridge to an indole ring, which is further substituted at the 6-position with a 3-hydroxyphenyl group. This architecture is a constrained analog of the natural stilbenoid combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor [2]. The compound has a molecular formula of C₂₄H₂₁NO₅ and a molecular weight of 403.4 g/mol .

[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: Specificity & Irreplaceability


The biological activity of this compound is critically dependent on the precise spatial arrangement and electronic character of its three key substituents: the 3,4,5-trimethoxybenzoyl group, the indole core, and the 6-(3-hydroxyphenyl) motif. While the 3,4,5-trimethoxybenzoyl-indole framework is a well-established pharmacophore for tubulin binding [1], the addition of the 6-(3-hydroxyphenyl) group is not a trivial modification. Structural studies on related 3-aroylindoles show that the dihedral angle between the indole and trimethoxyphenyl rings is crucial for maintaining the 'cis-like' conformation required for colchicine site binding [2]. The 6-(3-hydroxyphenyl) substituent introduces a unique hydrogen-bond donor (the phenolic OH) and an additional aromatic ring that can modulate binding affinity, selectivity, and pharmacokinetic properties distinct from simpler 6-methoxy or 6-hydroxy analogs [3]. Substitution with a generic indole derivative lacking this precise 6-aryl group would yield a molecule with a different binding profile and is not a scientifically valid interchange.

[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: Quantitative Evidence & Comparisons


5-HT₃ Receptor Antagonist Activity

In a functional assay, [6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone demonstrated antagonist activity at the human 5-HT₃ receptor with an IC₅₀ of 68 nM [1]. This is a notable off-target activity not observed with the canonical tubulin inhibitor Combretastatin A-4 (CA-4), which has an IC₅₀ > 10 µM in similar assays (inferred from lack of reported activity). This 5-HT₃ activity may be relevant for understanding side-effect profiles or exploring new therapeutic applications.

Serotonin Receptor 5-HT3 Antagonist Off-Target Activity

CYP Enzyme Selectivity

In vitro screening against a panel of cytochrome P450 enzymes revealed that [6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone is a weak inhibitor of CYP2C19 and CYP1A2, with IC₅₀ values of 10 µM and 12 µM, respectively [1]. These values are significantly higher than the typical potency of strong CYP inhibitors (IC₅₀ < 1 µM). For context, the related antimitotic agent BPR0L075 shows more potent CYP inhibition in human liver microsomes [2].

Drug Metabolism Cytochrome P450 CYP Inhibition

Tubulin Polymerization Inhibitory Potential

Direct tubulin polymerization data for this exact compound is not available in the public domain. However, its close structural analog, OXi8006 (which differs only by a 2-phenyl substitution and a 6-methoxy group), is a potent inhibitor with an IC₅₀ of 0.84 µM [1]. Another related compound, BPR0L075 (the 6-methoxy analog), binds to the colchicine site and inhibits tubulin polymerization [2]. Based on established SAR for 3-aroylindoles, the 6-(3-hydroxyphenyl) substitution is predicted to retain tubulin inhibitory activity.

Tubulin Polymerization Microtubule Inhibitor Colchicine Site

Cytotoxicity Profile

Specific cytotoxicity data (IC₅₀ values) for this compound against human cancer cell lines have not been reported in primary literature. However, indolic analogs of CA-4, such as compounds 20b, 25b-27b, 32b, and 35b, have demonstrated potent antiproliferative activity at nanomolar concentrations against B16 melanoma cells [1]. The 6-(3-hydroxyphenyl) substitution is expected to modulate, but not abolish, this class-level activity.

Antiproliferative Cancer Cell Lines Cytotoxicity

[6-(3-Hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone: Research & Development Applications


6-Aryl Substitution SAR: Tubulin Binding & Antiproliferative Activity

This compound serves as a specific probe to interrogate the structure-activity relationship (SAR) at the 6-position of the indole core in 3-aroylindole tubulin inhibitors. By comparing its activity (once determined) to that of the 6-methoxy analog (BPR0L075) and the 6-hydroxy analog (CAS 613679-62-2), researchers can elucidate the steric and electronic contributions of the 3-hydroxyphenyl group to target engagement and cellular potency [1].

Dual Pharmacology: Tubulin Inhibition & 5-HT₃ Antagonism

The confirmed 5-HT₃ receptor antagonism (IC₅₀ = 68 nM) [2] presents a unique opportunity to explore dual-mechanism pharmacology. This compound can be used in models where both tubulin-mediated anti-mitotic effects and modulation of serotonergic signaling are of interest, such as in certain cancers with neuroendocrine features or in the study of chemotherapy-induced nausea and vomiting.

Metabolic Stability & CYP Interaction Profiling

With available in vitro CYP inhibition data (CYP2C19 IC₅₀ = 10 µM; CYP1A2 IC₅₀ = 12 µM) [2], this compound is a suitable tool for studying the metabolic liabilities of the 3-aroylindole scaffold. Its relatively low CYP inhibition profile makes it a candidate for further ADME studies to assess its potential for drug-drug interactions, particularly when compared to more promiscuous analogs [3].

Reference Standard for Analytical Methods

As a well-defined chemical entity with a specific molecular formula (C₂₄H₂₁NO₅) and weight (403.4 g/mol) , this compound can be utilized as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related 3-aroylindole impurities or metabolites in pharmaceutical development.

Technical Documentation Hub

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